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Indium(3+) trifluoride -

Indium(3+) trifluoride

Catalog Number: EVT-465404
CAS Number:
Molecular Formula: F3In
Molecular Weight: 171.81 g/mol
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Product Introduction

Source and Classification

Indium(3+) trifluoride is classified as a fluoride compound. It is characterized by the presence of indium in its +3 oxidation state, combined with three fluoride ions. The compound appears as a white crystalline solid and is primarily used in various industrial applications due to its unique properties. The CAS registry number for indium trifluoride is 7783-52-0, and its molecular weight is approximately 171.813 g/mol .

Synthesis Analysis

Indium(3+) trifluoride can be synthesized through several methods, including:

  1. Direct Reaction: One common method involves the direct reaction of indium metal with fluorine gas at elevated temperatures. This method typically requires careful control of conditions to prevent the formation of by-products.
  2. Fluorination of Indium Compounds: Another approach includes the fluorination of indium oxide or indium hydroxide using hydrofluoric acid. This method can yield high-purity indium trifluoride.
  3. Solvothermal Methods: Recent studies have also explored solvothermal synthesis techniques that allow for better control over particle size and morphology .

These synthesis methods require precise temperature control and an inert atmosphere to prevent contamination from moisture or oxygen.

Molecular Structure Analysis

The molecular structure of indium(3+) trifluoride features a trigonal bipyramidal geometry around the indium center due to the coordination of three fluoride ions. The bond lengths between indium and fluorine are approximately 1.82 Å, indicating strong ionic character in the bonding .

The solid-state structure has been characterized using X-ray diffraction techniques, which confirm that indium trifluoride crystallizes in a hexagonal lattice system with space group P63/mcm . The arrangement of fluoride ions around the indium ion contributes to its stability and reactivity.

Chemical Reactions Analysis

Indium(3+) trifluoride participates in various chemical reactions, including:

  1. Reactions with Water: Indium trifluoride reacts with water to form indium hydroxide and hydrofluoric acid. This reaction is significant in aqueous environments where indium trifluoride may be used.
  2. Catalytic Reactions: It serves as a catalyst in organic synthesis reactions, including the chemoselective addition of trimethylsilyl cyanide to aldehydes, facilitating the formation of cyanohydrins .
  3. Formation of Complexes: Indium trifluoride can form complexes with various ligands, enhancing its utility in coordination chemistry .
Mechanism of Action

The mechanism of action for indium(3+) trifluoride primarily involves its role as a Lewis acid in catalytic processes. When it interacts with substrates such as aldehydes, it coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by reagents like trimethylsilyl cyanide. This mechanism underscores its effectiveness as a catalyst in organic transformations .

Physical and Chemical Properties Analysis

Indium(3+) trifluoride exhibits several notable physical and chemical properties:

  • Appearance: White crystalline solid
  • Melting Point: Approximately 1170 °C
  • Boiling Point: Greater than 1200 °C
  • Density: 4400 kg/m³
  • Solubility: Insoluble in water but soluble in organic solvents like acetone .

These properties make it suitable for high-temperature applications and processes requiring stable fluoride sources.

Applications

Indium(3+) trifluoride has diverse applications across various fields:

  1. Optical Materials: It is used in the preparation of non-oxide glasses due to its ability to modify optical properties.
  2. Catalysis: Its role as a catalyst in organic synthesis enhances reaction efficiency and selectivity.
  3. Electronic Components: Indium trifluoride is explored for use in electronic materials owing to its semiconductor properties.
  4. Research Applications: It serves as a precursor for other indium compounds in materials science research .
Synthesis and Advanced Fabrication Methodologies

Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Thin-Film InF₃ Synthesis

Plasma-Enhanced Chemical Vapor Deposition (PECVD) enables the growth of high-purity InF₃ thin films at lower temperatures than conventional CVD. The process utilizes gaseous precursors (e.g., trimethylindium and fluorine sources like SF₆ or NF₃) introduced into a reaction chamber where radio-frequency (RF) or very high frequency (VHF) plasma (typically 13.56–75 MHz) initiates decomposition and recombination reactions. Key parameters include:

  • Plasma Power: Directly influences crystallinity; power densities of 20–100 mW/cm² yield amorphous-to-microcrystalline transitions [10].
  • Substrate Temperature: Optimized between 225–400°C to balance adhesion and stoichiometry [6].
  • Gas Flow Ratios: Stoichiometric In:F control requires precise SiH₄/H₂/In-precursor tuning, with R = [SiH₄]/([SiH₄]+[H₂]) ≤ 6% suppressing amorphous phases [2].

Table 1: PECVD Parameters for InF₃ Thin Films

ParameterOptimal RangeFilm Property Impact
Plasma Frequency75 MHzHigher crystallinity
Substrate Temperature225–400°CReduced pinhole defects
Gas Ratio (R)5–6%Microcrystalline growth
Deposition Rate0.5–2 nm/sThickness uniformity

Films exhibit bandgaps of ~3.7 eV, suitable for UV-transparent coatings. Challenges include fluorine depletion due to volatile byproducts (e.g., HF), mitigated by excess fluorine precursor flows [10].

Molecular Beam Epitaxy (MBE) Growth Optimization for Crystalline InF₃ Structures

MBE facilitates atomically precise InF₃ epitaxy on lattice-matched substrates (e.g., BaF₂ or CaF₂). The ultrahigh vacuum (UHV) environment (10⁻¹⁰–10⁻¹¹ Torr) allows controlled sublimation of In and InF₃ effusion cells, with substrate temperatures critical for defect minimization:

  • Thermal Decomposition: Temperatures >400°C cause InF₃ dissociation into metallic In and F₂ gas. Optimal growth occurs at 300–350°C [3].
  • Substrate Preparation: In situ cleavage of BaF₂ (110) planes enhances epitaxial alignment, reducing interfacial strain [3].
  • RHEED Monitoring: Real-time Reflection High-Energy Electron Diffraction confirms layer-by-layer growth, showing sharp streaks for 2D nucleation [6].

Recent advances employ tert-butylindium precursors to lower deposition temperatures to 225°C, minimizing thermal degradation [6].

Solution-Phase Synthesis and Colloidal Nanostructure Engineering

Solution methods produce InF₃ nanoparticles (NPs) and hydrates for optical and catalytic applications:

  • Hydrate Synthesis: Dissolving In₂(SO₄)₃ in H₂O, precipitating In(OH)₃ with NaOH, followed by reaction with 40% HF yields InF₃·3H₂O (62% yield). Anhydrous InF₃ forms after vacuum drying at 150°C [7].
  • Nanocrystal Engineering: Hydrothermal treatment (180°C, 12h) of InCl₃/NH₄F/oleic acid mixtures yields 5–20 nm colloidal NPs. Size control is achieved via capping agent concentration [4].
  • Morphology Tuning: Microwaves generate spherical NPs; solvothermal methods produce octahedral crystals due to facet-selective ligand binding [9].

Table 2: Solution-Phase InF₃ Nanostructures

MethodConditionsMorphologySize
Hydrothermal180°C, 12h, oleic acidSpheres5–20 nm
PrecipitationRT, HF/NH₄FAgglomerates50–200 nm
Microwave-Assisted150°C, 30 minUniform spheres10–15 nm

Properties

Product Name

Indium(3+) trifluoride

IUPAC Name

indium(3+);trifluoride

Molecular Formula

F3In

Molecular Weight

171.81 g/mol

InChI

InChI=1S/3FH.In/h3*1H;/q;;;+3/p-3

InChI Key

JNLSTWIBJFIVHZ-UHFFFAOYSA-K

SMILES

[F-].[F-].[F-].[In+3]

Canonical SMILES

[F-].[F-].[F-].[In+3]

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